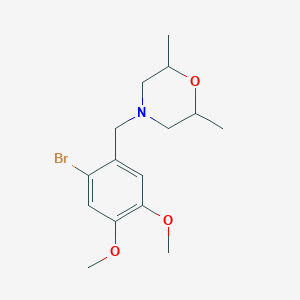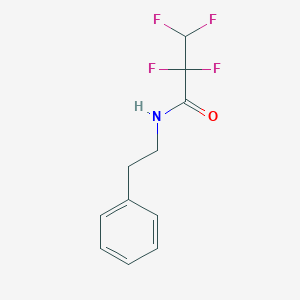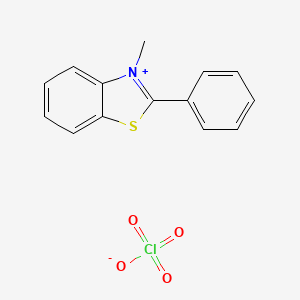![molecular formula C20H18ClN3 B4965654 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4965654.png)
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine, also known as JNJ-42165279, is a novel small-molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine targets the PI3K/AKT/mTOR signaling pathway by inhibiting the activity of PI3Kα, PI3Kδ, and mTORC1. This leads to the inhibition of downstream signaling pathways, such as the AKT and ribosomal protein S6 kinase (S6K) pathways, which are involved in cell growth, proliferation, and survival. 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to have a range of biochemical and physiological effects, depending on the disease model and the cell type. In cancer cells, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine inhibits cell growth and proliferation, induces cell death, and enhances the efficacy of other anticancer agents. In diabetes models, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine improves glucose homeostasis and insulin sensitivity, and reduces inflammation. In neurodegenerative disorder models, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine improves cognitive function, reduces neuroinflammation, and promotes neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine is its specificity for the PI3K/AKT/mTOR pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine is its relatively low potency compared to other PI3K/AKT/mTOR inhibitors, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine. One direction is to investigate the potential of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders in clinical trials. Another direction is to explore the use of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine on autophagy and inflammation, which may have implications for the treatment of a wide range of diseases.
Synthesemethoden
The synthesis of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine was first reported in a patent application by Janssen Pharmaceutica in 2010. The synthesis involves a series of chemical reactions, including the condensation of 7-chloro-4-methylquinoline with 2-(1H-indol-3-yl)ethylamine, followed by the introduction of a morpholine group and a benzimidazole group. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In diabetes research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. In neurodegenerative disorder research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3/c1-13-10-20(24-19-11-15(21)6-7-16(13)19)22-9-8-14-12-23-18-5-3-2-4-17(14)18/h2-7,10-12,23H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYKUFFWUHULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
![7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4965575.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)

![4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)

![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
![5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965659.png)

![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B4965679.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)